5-Trifluoromethyl-2'-deoxycytidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Trifluoromethyl-2'-deoxycytidine involves several key steps, starting from basic nucleoside precursors. Techniques such as the Heck reaction have been employed to introduce the trifluoromethyl group into the nucleoside framework, resulting in high yields and purity of the target compound. These synthetic routes are crucial for the production of 5-Trifluoromethyl-2'-deoxycytidine in quantities sufficient for research and potential therapeutic applications (Reddington & Cunninghan-Bryant, 2011).
Molecular Structure Analysis
The molecular structure of 5-Trifluoromethyl-2'-deoxycytidine has been characterized using various analytical techniques, including X-ray crystallography. These studies reveal that the trifluoromethyl group significantly influences the molecular conformation, affecting the nucleoside's interaction with biological targets. The structural analysis provides insights into the compound's mechanism of action at the molecular level (Marck, Lesyng, & Saenger, 1982).
Chemical Reactions and Properties
5-Trifluoromethyl-2'-deoxycytidine participates in various chemical reactions that are pivotal to its biological activity. Its incorporation into DNA and RNA through enzymatic processes highlights its potential as a therapeutic agent. The trifluoromethyl group plays a crucial role in these reactions, influencing the compound's stability, reactivity, and interactions with enzymes involved in nucleic acid metabolism (Mekras, Boothman, & Greer, 1985).
Scientific Research Applications
Formation and Biological Consequences in Genomic DNA
- 5fdC in DNA Demethylation: 5fdC is a naturally occurring nucleobase in genomic DNA, produced via the oxidation of 5-methylcytosine (5mdC) by the ten-eleven translocation enzyme (TET) and can be further converted to 5-carboxylcytosine (5cadC) by TET. It plays a role in the TET-mediated DNA demethylation pathway, impacting the structure and stability of genomic DNA and affecting genetic expression (Zhang & Zhou, 2019).
Applications in DNA Duplex Stability
- DNA Duplex Stability: Incorporation of 2'-deoxy-5-(trifluoromethyl)uridine (a related compound) into DNA using specific protocols showed that replacing thymidine in DNA with this compound caused a slight decrease in DNA duplex stability at pH 6.9 (Markley et al., 2001).
Probing B/Z-DNA Transition
- B/Z-DNA Transition Study: Modified nucleosides like 5-Fluoro-2′-deoxycytidine, synthesized through specific chemical processes, are used to investigate the B/Z-DNA transition using 19F NMR spectroscopy. It was observed that the incorporation of this modified nucleoside does not lead to detectable conformational changes in DNA (Solodinin et al., 2019).
Effects on Oligonucleotide Binding Affinity
- Binding Affinity to DNA and RNA: Oligonucleotides containing 5-trifluoromethylpyrimidine nucleobases have been synthesized, and their binding affinity to double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) was evaluated. It was found that the triplex-forming abilities with dsDNA were decreased, particularly in cases involving trifluoromethylcytosine, likely due to its low pKa affected by the electron-withdrawing trifluoromethyl group (Ito et al., 2017).
Use in DNA Damage Detection
- DNA Strand Break Detection: The comet assay, a method for detecting DNA strand breaks in individual cells, has been used to study the induction of DNA damage in human lung cancer cells after doses of 5-aza-2'-deoxycytidine, a related cytosine analog (Liao et al., 2009).
Radio-sensitization in Tumor Therapy
- Radiosensitization in Tumor Radiation Therapy: Gemcitabine (2′,2′-difluorocytidine), a related compound, acts as a radiosensitizer in tumor therapy. The fluoro-substitution at specific sites of the molecule is found to enhance electron attachment, suggesting potential for increased DNA strand breakage in the presence of secondary electrons during radiation therapy (Kopyra et al., 2014).
Applications in DNA Methylation Analysis
- DNA Methylation Studies: 5-Aza-2'-deoxycytidine is used in studies investigating the effects of global DNA demethylation on gene expression in mammalian cells. Its role in reactivating repressed genes and changes in chromatin structure are of particular interest (Vallender & Lahn, 2006).
Impact on Cancer Cells
- Effects on Cancer Cells: Research has shown that 5-Aza-2'-deoxycytidine, by affecting DNA methylation, can induce clinical remissions in patients with high-risk myelodysplastic syndromes (MDS) and has a clinically significant effect on the platelet count in these patients (van den Bosch et al., 2004).
Future Directions
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPCSMIPDACTB-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216605 | |
Record name | 5-Trifluoromethyl-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-2'-deoxycytidine | |
CAS RN |
66384-66-5 | |
Record name | 5-Trifluoromethyl-2'-deoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066384665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Trifluoromethyl-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.